Methiodal sodium

Catalog No.
S535118
CAS No.
126-31-8
M.F
CH3INaO3S+
M. Wt
244.99 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methiodal sodium

CAS Number

126-31-8

Product Name

Methiodal sodium

IUPAC Name

sodium;iodomethanesulfonate

Molecular Formula

CH3INaO3S+

Molecular Weight

244.99 g/mol

InChI

InChI=1S/CH3IO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1

InChI Key

COCJIVDXXCJXND-UHFFFAOYSA-M

SMILES

C(S(=O)(=O)[O-])I.[Na+]

Solubility

Soluble (NTP, 1992)
FREELY SOL IN WATER (70 G/100 ML); SLIGHTLY SOL IN ALC (2.5 G/100 ML), BENZENE, ETHER, ACETONE
VERY SOL IN METHANOL

Synonyms

Abrodan, Abroden, Abrodil, Conturex, Diagnorenol, Iodomethanesulfonic acid sodium salt, Kontrast-U, Methiodal sodium; Methiodal natrium; Methiodal sodique; Myelotrast, Sodium iodomethanesulfonate, Sodium methiodal, Sodium monoiodomethanesulfonate

Canonical SMILES

C(S(=O)(=O)[O-])I.[Na+]

Isomeric SMILES

C(S(=O)(=O)[O-])I.[Na+]

Description

The exact mass of the compound Methiodal sodium is 243.87 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (ntp, 1992)freely sol in water (70 g/100 ml); slightly sol in alc (2.5 g/100 ml), benzene, ether, acetonevery sol in methanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 510652. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Historical Use in X-ray Contrast Imaging

Methiodal sodium was previously used as a contrast agent in X-ray imaging procedures, particularly excretion urography []. These procedures help visualize the urinary tract by introducing a contrast agent that absorbs X-rays differently than surrounding tissues. Methiodal sodium, however, has largely been replaced by newer contrast agents with improved safety profiles [].

Potential Research Applications

While not currently used in clinical practice, some research suggests potential applications for methiodal sodium beyond X-ray contrast. Studies have explored its use in:

  • Drug Delivery Systems: Researchers have investigated the use of methiodal sodium as a carrier for drug delivery. Its properties may allow it to transport drugs to specific tissues within the body [].
  • Antimicrobial Properties: Some studies have shown that methiodal sodium may possess antimicrobial properties against certain bacteria and fungi []. However, further research is needed to determine its effectiveness and potential applications.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Iodomethanesulfonic acid, sodium salt appears as colorless crystals. (NTP, 1992)

Color/Form

CRYSTALS
WHITE CRYSTALLINE POWDER

Exact Mass

243.87

Odor

ODORLESS

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3880P18UBM

Other CAS

126-31-8

Wikipedia

Methiodal

Methods of Manufacturing

PREPARED BY THE ACTION OF SODIUM SULFITE ON METHYLENE IODIDE @ 70 °C IN WATER-ALC SOLN: OSSENBECK ET AL, US PATENT 1,842,626 (1932 TO WINTHROP); FROM IODOFORM PLUS SODIUM SULFITE: ALLARDT, US PATENT 1,867,793 (1932 TO SCHERING-KAHLBAUM AG).

Interactions

SODIUM METHIODAL DISPLACED BOUND THIOPENTAL FROM BRAIN HOMOGENATE AND SERUM IN VITRO DURING CANINE MYELOGRAM.

Stability Shelf Life

DECOMPOSES ON EXPOSURE TO LIGHT

Dates

Modify: 2023-08-15
1: Bidstrup P. A case of chronic adhesive arachnoiditis after lumbar myelography with methiodal-sodium. Neuroradiology. 1972 Mar;3(3):157-9. PubMed PMID: 4363898.
2: Bonhaus DW, Sawyer DC, Hook JB. Displacement of protein-bound thiopental by sodium methiodal may contribute to anesthetic complications during canine myelography. Am J Vet Res. 1981 Sep;42(9):1612-4. PubMed PMID: 6275757.

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